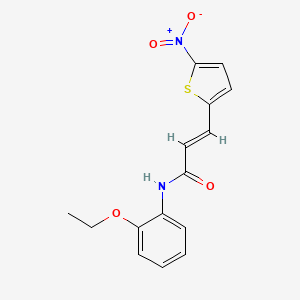
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of an ethoxyphenyl group, a nitrothiophene moiety, and an acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxyaniline and 5-nitrothiophene-2-carbaldehyde.
Formation of Schiff Base: 2-ethoxyaniline reacts with 5-nitrothiophene-2-carbaldehyde in the presence of an acid catalyst to form a Schiff base intermediate.
Acrylamide Formation: The Schiff base intermediate undergoes a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反应分析
Types of Reactions
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylamides with different functional groups.
科学研究应用
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of (E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
(E)-N-(2-methoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide: Similar structure with a methoxy group instead of an ethoxy group.
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)propionamide: Similar structure with a propionamide backbone instead of an acrylamide backbone.
Uniqueness
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide is unique due to the combination of its ethoxyphenyl and nitrothiophene moieties, which confer specific chemical and biological properties that are distinct from its analogs.
属性
IUPAC Name |
(E)-N-(2-ethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-2-21-13-6-4-3-5-12(13)16-14(18)9-7-11-8-10-15(22-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGDJHDFSZAKSP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
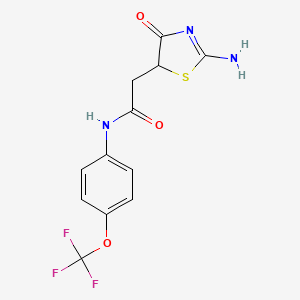


![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2862250.png)
![ethyl 4-(4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}benzamido)benzoate](/img/structure/B2862251.png)
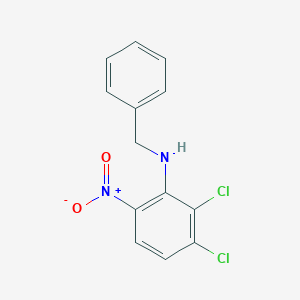
![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2862255.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)
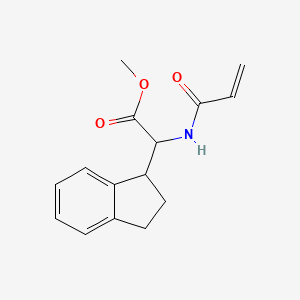
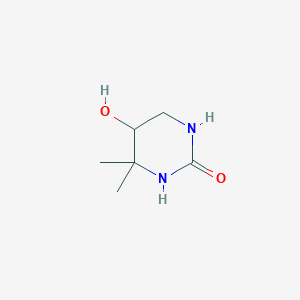
![2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE](/img/structure/B2862262.png)
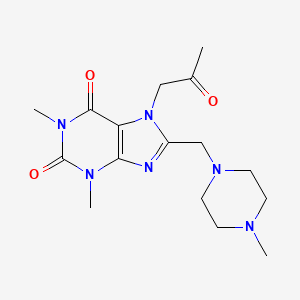
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)
![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)
